molecular formula C13H16N2O3 B14888199 Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

Cat. No.: B14888199
M. Wt: 248.28 g/mol
InChI Key: NZKVXPLHIJYTKC-UHFFFAOYSA-N
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Description

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C13H16N2O3 It is a derivative of carbamate, characterized by the presence of a cyclopropylcarbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(cyclopropylcarbamoyl)phenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-(cyclopropylcarbamoyl)phenyl isocyanate} + \text{ethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can be compared with other carbamate derivatives, such as:

  • Methyl carbamate
  • Propyl carbamate
  • Phenyl carbamate

Uniqueness

The presence of the cyclopropylcarbamoyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other carbamate derivatives and suitable for specialized applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17)

InChI Key

NZKVXPLHIJYTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2

Origin of Product

United States

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